(R)-1-(4-Isocyanophenyl)ethanol
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Overview
Description
®-1-(4-Isocyanophenyl)ethanol is a chiral compound characterized by the presence of an isocyanophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Isocyanophenyl)ethanol typically involves the reaction of 4-isocyanobenzaldehyde with a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process may be catalyzed by a chiral catalyst to ensure the production of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Isocyanophenyl)ethanol may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Types of Reactions:
Oxidation: ®-1-(4-Isocyanophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could produce various ethers or esters.
Scientific Research Applications
Chemistry: ®-1-(4-Isocyanophenyl)ethanol is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: In biological research, this compound may be used to study enzyme interactions and chiral recognition processes.
Industry: Industrially, ®-1-(4-Isocyanophenyl)ethanol can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Isocyanophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanophenyl group may facilitate binding to active sites, while the chiral center can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
- (S)-1-(4-Isocyanophenyl)ethanol
- 1-(4-Isocyanophenyl)propanol
- 1-(4-Isocyanophenyl)butanol
Uniqueness: ®-1-(4-Isocyanophenyl)ethanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomers and analogs.
This structure provides a comprehensive overview of ®-1-(4-Isocyanophenyl)ethanol. For detailed and specific information, consulting scientific literature and research articles is recommended.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-(4-isocyanophenyl)ethanol |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1H3/t7-/m1/s1 |
InChI Key |
YSSMDVVEXUBIRC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+]#[C-])O |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+]#[C-])O |
Origin of Product |
United States |
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